molecular formula C19H20N4O3 B8415604 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B8415604
M. Wt: 352.4 g/mol
InChI Key: OYAFZVCVUBSLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H20N4O3/c24-18-21-17-16(7-4-10-20-17)23(18)15-8-11-22(12-9-15)19(25)26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,20,21,24)

InChI Key

OYAFZVCVUBSLFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=C(NC2=O)N=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multiple steps. One common method starts with the preparation of 2,3-diaminopyridine, which is then subjected to cyclization reactions to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon for reduction, and various oxidizing agents like m-chloroperbenzoic acid for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

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